3-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol
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Overview
Description
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a propanol group. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-1H-1,2,4-triazole with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the triazole nitrogen attacks the electrophilic carbon of the alkylating agent, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield the corresponding dihydrotriazole.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanal or 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid.
Reduction: Formation of 3-(1-ethyl-1,2-dihydro-1H-1,2,4-triazol-5-yl)propan-1-ol.
Substitution: Formation of 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propyl chloride or 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propylamine.
Scientific Research Applications
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound can be used in the production of materials with specific properties, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition is often due to the formation of hydrogen bonds and hydrophobic interactions between the triazole ring and the active site of the enzyme. The compound may also interfere with the synthesis of essential biomolecules, leading to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,4-triazol-1-yl)propan-1-ol
- 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol
Uniqueness
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol is unique due to the presence of the ethyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-(2-ethyl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-2-10-7(4-3-5-11)8-6-9-10/h6,11H,2-5H2,1H3 |
InChI Key |
UNAQYSWXILVCIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CCCO |
Origin of Product |
United States |
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